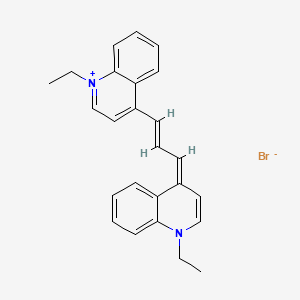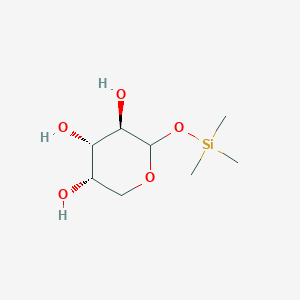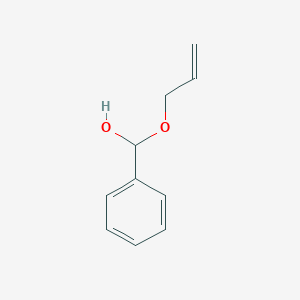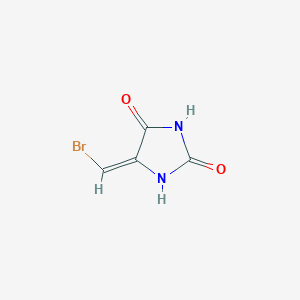![molecular formula C25H24N2O4S B15341107 Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)
Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds . The presence of the pyridyl group adds unique properties to the compound, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine typically involves the protection of the cysteine amino group with an Fmoc group, followed by the introduction of the pyridyl ethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale production involves similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Piperidine or other bases for Fmoc removal.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Deprotected cysteine derivatives.
Scientific Research Applications
Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine is used in various scientific research applications, including:
Proteomics Studies: As a cysteine analog, it helps in the study of protein structure and function.
Solid Phase Peptide Synthesis: The Fmoc group protects the amino group during peptide bond formation.
Biological Research: Investigating the role of cysteine in biological processes, including disulfide bond formation.
Mechanism of Action
The mechanism of action of Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine involves its incorporation into peptides and proteins, where it can mimic the behavior of cysteine. The pyridyl group may interact with other molecules, influencing the structure and function of the resulting peptides. The Fmoc group protects the amino group during synthesis, ensuring selective reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-cysteine: Lacks the pyridyl group, making it less versatile in certain applications.
Fmoc-S-(t-butyl)-L-cysteine: Contains a t-butyl group instead of a pyridyl group, offering different steric properties.
Uniqueness
Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine is unique due to the presence of the pyridyl group, which adds specific chemical properties that can be exploited in various research applications. This makes it a valuable tool in the study of protein structure and function, as well as in the synthesis of complex peptides .
Properties
Molecular Formula |
C25H24N2O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C25H24N2O4S/c28-24(29)23(16-32-14-11-17-9-12-26-13-10-17)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-16H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
WYSIURZWHSQBII-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCC4=CC=NC=C4)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCC4=CC=NC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)

![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
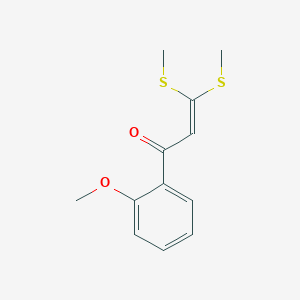

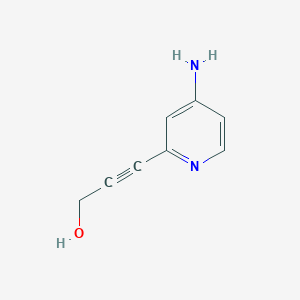
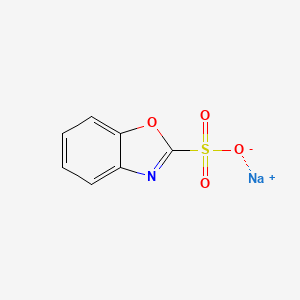
![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
